Quillaic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide quillaïque peut être synthétisé par diverses voies chimiques. Une méthode notable implique l'utilisation de la protoescigénine comme matière de départ. Le processus de synthèse comprend plusieurs étapes telles que l'oxydation, l'hydroxylation et l'éthérification intramoléculaire. Le produit final est obtenu par oxydation sélective de l'alcool primaire en aldéhyde à l'aide de l'oxydation par le 2,2,6,6-tétraméthylpipéridinyloxy (TEMPO) .

Méthodes de Production Industrielle : La production industrielle de l'acide quillaïque implique généralement l'extraction de l'écorce du Quillaja saponaria. L'écorce est traitée pour isoler les saponines, qui sont ensuite hydrolysées pour produire de l'acide quillaïque. Cette méthode exploite l'abondance naturelle du composé dans l'arbre et offre une approche évolutive pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide quillaïque subit diverses réactions chimiques, notamment :

Oxydation : Le groupe alcool primaire peut être oxydé en aldéhyde ou en acide carboxylique.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile

Réactifs et Conditions Communs :

Oxydation : TEMPO, oxygène et catalyseurs de cuivre sont couramment utilisés.

Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium.

Substitution : Divers nucléophiles tels que les halogénures ou les amines

Principaux Produits :

Oxydation : Dérivés d'aldéhyde et d'acide carboxylique.

Réduction : Dérivés d'alcool primaire.

Substitution : Dérivés fonctionnalisés de l'acide quillaïque

4. Applications de la Recherche Scientifique

L'acide quillaïque a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés ayant des activités biologiques potentielles.

Médecine : Enquête sur ses propriétés anti-inflammatoires, anticancéreuses et analgésiques

Industrie : Utilisé dans la production d'émulsifiants, d'agents moussants et d'autres produits commerciaux.

5. Mécanisme d'Action

L'acide quillaïque exerce ses effets par le biais de plusieurs mécanismes :

Anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Immunostimulant : Améliore la réponse immunitaire en stimulant à la fois l'immunité humorale et cellulaire.

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres voies apoptotiques .

Applications De Recherche Scientifique

Anticancer Properties

Quillaic acid has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that this compound and its derivatives induced apoptosis in cancer cells, with some derivatives showing enhanced potency compared to this compound itself.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HCT116 | >10 | Baseline compound |

| A2 (4-fluorophenyl 1,2,3-triazole) | HCT116 | 3.04 | Most potent derivative |

In another study, modifications to this compound significantly enhanced its antitumor activity when linked to phenyl-1,2,3-triazole through an ester bond . These findings suggest that structural modifications can lead to more effective anticancer agents.

Anti-inflammatory Applications

This compound has shown strong anti-inflammatory properties in both in vitro and in vivo models. A notable study demonstrated that this compound effectively inhibited inflammation induced by arachidonic acid and phorbol ester, making it a potential candidate for topical anti-inflammatory treatments .

| Model | Inflammatory Agent | Effectiveness |

|---|---|---|

| In vitro | Arachidonic Acid | Strong inhibition |

| In vivo | Phorbol Ester | Significant reduction in inflammation |

The study also revealed that certain derivatives maintained similar potency to this compound itself, indicating the potential for developing new anti-inflammatory drugs based on this compound .

Immunomodulatory Effects

Research has indicated that this compound possesses immune-stimulatory properties. It enhances the immune response, making it a valuable component in vaccine formulations. For example, this compound has been studied as an adjuvant in vaccines due to its ability to stimulate T-cell responses .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its emulsifying and foaming properties. It is included in formulations aimed at improving skin hydration and texture due to its ability to interact with skin lipids and proteins .

| Application | Function |

|---|---|

| Hair Care Products | Emulsifier and foaming agent |

| Skin Care Products | Enhances hydration and texture |

Food Technology

This compound is also recognized as a food additive (E 999), primarily used for its emulsifying properties. The European Food Safety Authority has evaluated its safety for use in food products . Its ability to stabilize emulsions makes it valuable in various food formulations.

Case Studies

Several studies have highlighted the effectiveness of this compound across different applications:

- Antitumor Activity Study : A comprehensive evaluation of this compound derivatives showed varying degrees of cytotoxicity against multiple cancer cell lines, establishing a foundation for future drug development .

- Topical Anti-inflammatory Study : The first demonstration of this compound's anti-inflammatory effects provided critical insights into its potential therapeutic applications in dermatology .

- Immunomodulatory Study : The use of this compound as an adjuvant in vaccine formulations illustrated its role in enhancing immune responses against pathogens .

Mécanisme D'action

Quillaic acid exerts its effects through multiple mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Immunoadjuvant: Enhances the immune response by stimulating both humoral and cellular immunity.

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparaison Avec Des Composés Similaires

L'acide quillaïque est unique parmi les saponines triterpénoïdes en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Parmi les composés similaires, on peut citer :

Acide oléanolique : Partage une structure triterpénoïde pentacyclique similaire mais diffère par ses groupes fonctionnels et ses activités biologiques.

Acide échinocystéique : Un autre triterpénoïde avec des propriétés anti-inflammatoires similaires mais des différences structurales distinctes.

Lactone d'acide acacique : Un triterpénoïde avec des structures cycliques lactoniques uniques et des activités biologiques différentes .

Activité Biologique

Quillaic acid, a pentacyclic triterpenoid derived from the bark of the Chilean tree Quillaja saponaria, has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, immune-stimulatory, cytotoxic, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

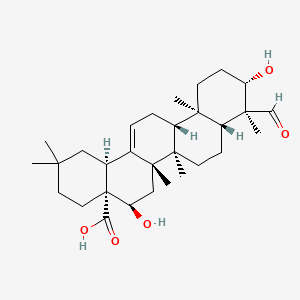

This compound is characterized by its unique pentacyclic structure, which contributes to its biological activities. Its structural modifications, particularly in the aldehyde and carboxyl groups, have been linked to its anti-inflammatory effects .

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant topical anti-inflammatory activity . In a study by Rodriguez-Diaz et al. (2011), this compound was tested against inflammation induced by arachidonic acid and phorbol ester. It demonstrated strong inhibition in both models, suggesting its potential as an anti-inflammatory agent .

Key Findings:

- This compound showed comparable potency to some of its derivatives, particularly the hydrazone derivative .

- The structural components of this compound were critical for its efficacy in reducing inflammation.

Immune-Stimulatory Effects

This compound also displays immune-stimulatory properties . According to research by Moses et al. (2014), it enhances immune responses, making it a candidate for therapeutic applications in immunology .

Cytotoxicity and Antitumor Activity

This compound has been identified as a cytotoxic agent with potential antitumor activity. A study conducted on human gastric cancer cell lines (SNU1 and KATO III) revealed that this compound induces apoptosis in a dose-dependent manner . The mechanisms involve interaction with apoptotic pathways, specifically through pro-apoptotic proteins such as BID and caspases .

Summary of Cytotoxic Effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SNU1 | 15 | Induces apoptosis via caspase activation |

| KATO III | 25 | Triggers lipid raft rearrangement leading to cell death |

Antiviral Properties

Emerging studies suggest that this compound possesses antiviral activity , although this area requires further exploration. Boke Sarikahya et al. (2021) highlighted its potential against viral infections, which may open new avenues for therapeutic development .

Case Studies and Research Findings

- Topical Anti-Inflammatory Study : In vivo pharmacological studies confirmed this compound's efficacy in reducing inflammation, with specific emphasis on the importance of its chemical structure .

- Cytotoxic Mechanism Exploration : Molecular docking studies indicated that this compound binds effectively to key proteins involved in apoptosis, supporting its role as a cytotoxic agent against cancer cells .

- Immune Response Modulation : this compound's ability to stimulate immune responses suggests potential applications in vaccine adjuvants or therapies for immune-related disorders .

Propriétés

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFAARYGOUYEV-UAWZMHPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026576 | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-01-6 | |

| Record name | Quillaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quillaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUILLAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.